molecular formula C16H24O2 B2411082 3-(2-(2-Methylcyclohexyloxy)phenyl)propan-1-ol CAS No. 2089651-65-8

3-(2-(2-Methylcyclohexyloxy)phenyl)propan-1-ol

Cat. No.: B2411082
CAS No.: 2089651-65-8
M. Wt: 248.366
InChI Key: DPLPACOUWRVFGN-UHFFFAOYSA-N
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Description

3-(2-(2-Methylcyclohexyloxy)phenyl)propan-1-ol: is an organic compound with the molecular formula C16H24O2 It is characterized by a phenyl group substituted with a 2-methylcyclohexyloxy group and a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(2-Methylcyclohexyloxy)phenyl)propan-1-ol typically involves the following steps:

    Formation of the 2-Methylcyclohexyloxy Group: This can be achieved by reacting 2-methylcyclohexanol with a suitable phenol derivative under acidic or basic conditions to form the ether linkage.

    Attachment of the Propanol Chain: The phenyl group with the 2-methylcyclohexyloxy substituent is then reacted with a propanol derivative, often through a Friedel-Crafts alkylation or similar reaction, to introduce the propanol chain.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in the propanol chain can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane by hydrogenation.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfuric acid, and halogenation with halogens like chlorine or bromine.

Major Products:

    Oxidation: Formation of 3-(2-(2-Methylcyclohexyloxy)phenyl)propanal or 3-(2-(2-Methylcyclohexyloxy)phenyl)propanoic acid.

    Reduction: Formation of 3-(2-(2-Methylcyclohexyloxy)phenyl)propane.

    Substitution: Formation of various substituted derivatives on the phenyl ring.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a building block in organic synthesis.

Biology:

  • Investigated for its potential biological activity, including interactions with enzymes or receptors.

Medicine:

  • Potential applications in drug development due to its unique structural features.

Industry:

  • Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-(2-Methylcyclohexyloxy)phenyl)propan-1-ol would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would require detailed studies to elucidate.

Comparison with Similar Compounds

    3-(2-(Cyclohexyloxy)phenyl)propan-1-ol: Lacks the methyl group on the cyclohexyl ring.

    3-(2-(2-Ethylcyclohexyloxy)phenyl)propan-1-ol: Has an ethyl group instead of a methyl group on the cyclohexyl ring.

Uniqueness:

  • The presence of the 2-methyl group on the cyclohexyl ring in 3-(2-(2-Methylcyclohexyloxy)phenyl)propan-1-ol can influence its steric and electronic properties, potentially affecting its reactivity and interactions compared to similar compounds.

Properties

IUPAC Name

3-[2-(2-methylcyclohexyl)oxyphenyl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O2/c1-13-7-2-4-10-15(13)18-16-11-5-3-8-14(16)9-6-12-17/h3,5,8,11,13,15,17H,2,4,6-7,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLPACOUWRVFGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1OC2=CC=CC=C2CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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